

Application Note and Protocol: Checkerboard Assay for Evaluating "Antibiotic Adjuvant 1"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibiotic adjuvant 1*

Cat. No.: *B15562421*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies.^[1] One promising approach is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics.^[1] This application note provides a detailed protocol for the checkerboard assay, a widely used *in vitro* method to assess the synergistic potential of "**Antibiotic Adjuvant 1**" when combined with a conventional antibiotic. The checkerboard method systematically tests various concentrations of two agents, alone and in combination, to determine their interaction.^{[2][3]} The nature of this interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).^{[4][5]}

Principle of the Method

The checkerboard assay involves a two-dimensional dilution of two antimicrobial agents in a 96-well microtiter plate.^[6] One agent is serially diluted along the columns (x-axis), and the second agent is serially diluted along the rows (y-axis).^[1] Each well, therefore, contains a unique concentration combination of the two agents.^[1] After inoculation with a standardized bacterial suspension and incubation, the wells are examined for microbial growth.^[7] The Minimum Inhibitory Concentration (MIC) is determined for each agent individually and for every combination.^[1] These MIC values are then used to calculate the FICI, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.^{[4][8]}

Materials and Reagents

- "Antibiotic Adjuvant 1"
- Conventional Antibiotic (e.g., a beta-lactam, aminoglycoside, etc.)
- Test microorganism (e.g., a clinically relevant bacterial strain)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
- Sterile 96-well microtiter plates[2]
- Sterile reservoirs
- Multichannel pipette[2]
- Single-channel pipettes
- Incubator ($35 \pm 2^{\circ}\text{C}$)[2]
- Microplate reader (optional, for OD measurements)[9]
- 0.5 McFarland turbidity standard[7]
- Sterile saline or Phosphate Buffered Saline (PBS)
- Vortex mixer

Experimental Protocol

Preparation of Stock Solutions and Inoculum

- Prepare Stock Solutions: Prepare high-concentration stock solutions of "Antibiotic Adjuvant 1" and the conventional antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO).
[1] Ensure the final solvent concentration in the assay does not inhibit bacterial growth.
- Prepare Intermediate Solutions: From the stock solutions, prepare intermediate solutions in CAMHB at four times the highest desired final concentration to be tested.[1] The

concentration range should typically span above and below the expected MIC of each agent.

[8]

- Prepare Bacterial Inoculum:

- From a fresh overnight culture plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline or PBS.
- Vortex gently to create a uniform suspension.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.[7]
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[8]

Checkerboard Assay Setup

- Plate Preparation: Add 50 μ L of CAMHB to all wells of a 96-well plate, except for the wells in the first row and first column which will receive the drug solutions.

- Serial Dilution of "**Antibiotic Adjuvant 1**":

- Add 100 μ L of the 4x intermediate solution of "**Antibiotic Adjuvant 1**" to the first well of each row (e.g., column 1, rows A-G).
- Perform a 2-fold serial dilution by transferring 50 μ L from column 1 to column 2, and so on, up to column 10.[1] Discard the final 50 μ L from column 10.
- Column 11 will serve as the growth control for the conventional antibiotic alone, and column 12 will be the no-drug growth control.

- Serial Dilution of the Conventional Antibiotic:

- Add 100 μ L of the 4x intermediate solution of the conventional antibiotic to the first well of each column (e.g., row A, columns 1-10).

- Perform a 2-fold serial dilution by transferring 50 μ L from row A to row B, and so on, up to row G.^[1] Discard the final 50 μ L from row G.
- Row H will serve as the growth control for "**Antibiotic Adjuvant 1**" alone.
- Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 100 μ L of the prepared bacterial suspension.^[1] The final volume in each well will be 200 μ L.
^[1]
- Incubation: Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-24 hours.^[8]

Data Presentation and Analysis

Determination of MIC

After incubation, determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth of the microorganism.^[1] This can be assessed visually or by measuring the optical density (OD) with a microplate reader.^[9]

Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to quantify the interaction between the two agents.^{[4][5]}

- $\text{FICA} = (\text{MIC of "Antibiotic Adjuvant 1" in combination}) / (\text{MIC of "Antibiotic Adjuvant 1" alone})$ ^[8]
- $\text{FICB} = (\text{MIC of conventional antibiotic in combination}) / (\text{MIC of conventional antibiotic alone})$ ^[8]
- $\text{FICI} = \text{FICA} + \text{FICB}$ ^[8]

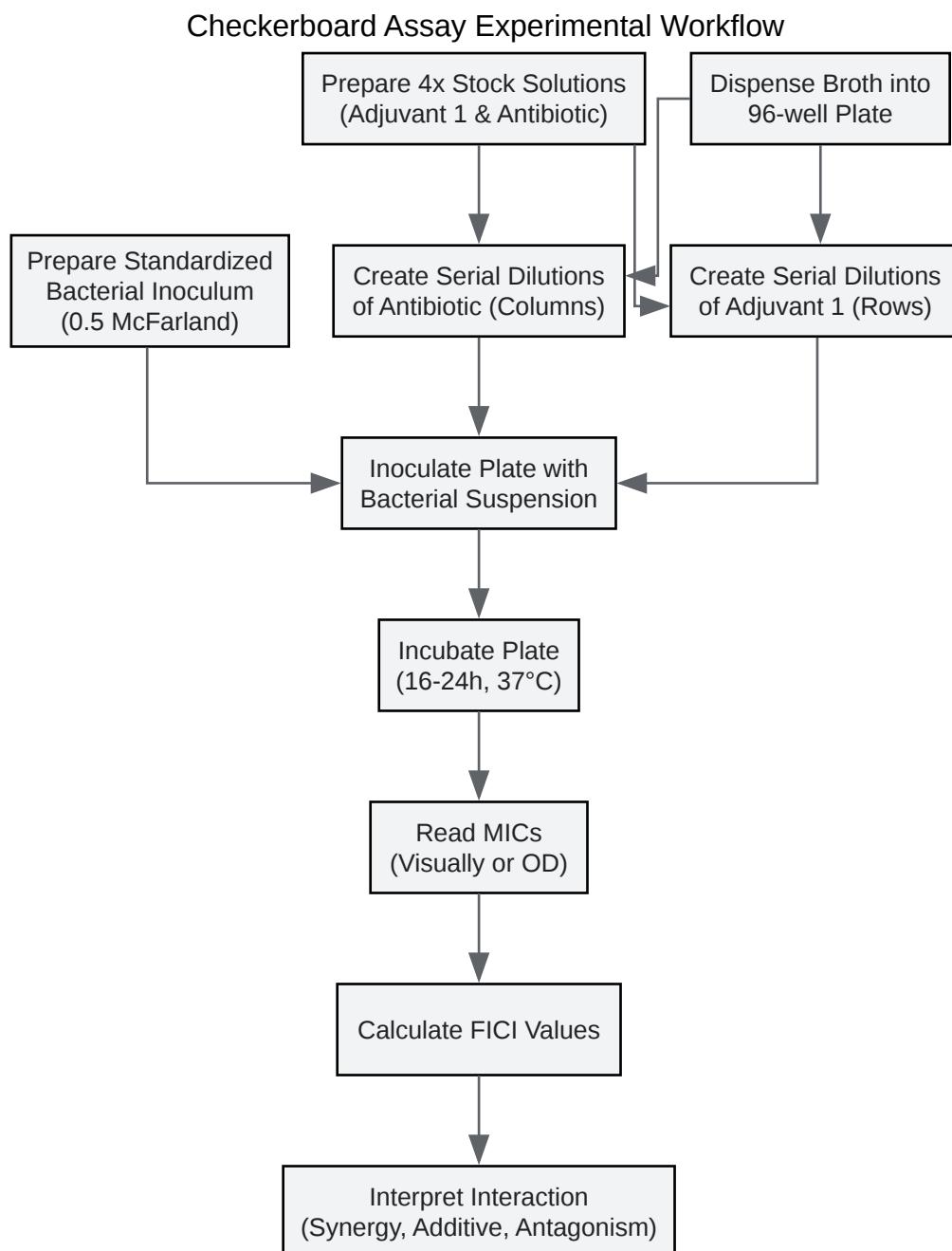
The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported as the result of the interaction.

Interpretation of Results

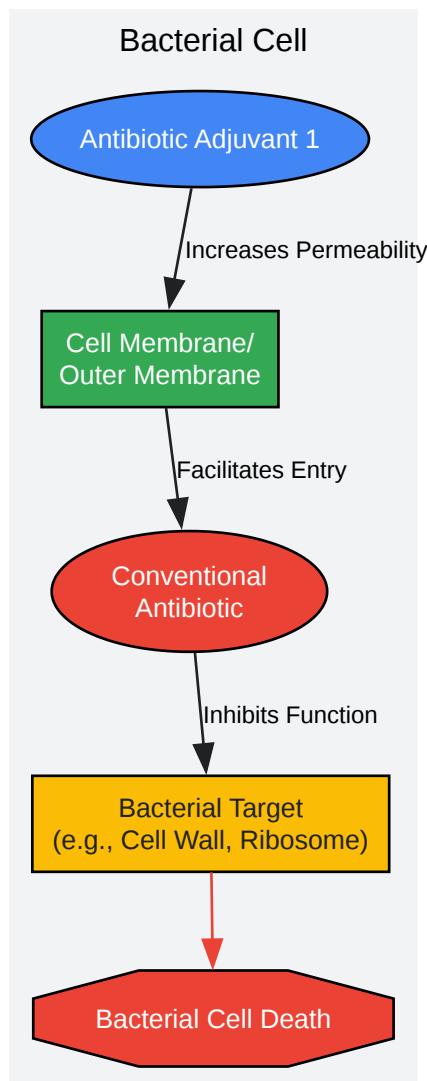
The interaction is interpreted based on the FICI value as follows:

FICI Value	Interpretation
≤ 0.5	Synergy[4][8]
> 0.5 to 4	Additive or Indifference[4][8]
> 4	Antagonism[4][8]

Example Data Summary


Table 1: MICs of "Antibiotic Adjuvant 1" and Antibiotic X against *Staphylococcus aureus*

Compound	MIC ($\mu\text{g/mL}$)
"Antibiotic Adjuvant 1"	128
Antibiotic X	16


Table 2: Checkerboard Results for the Combination of "Antibiotic Adjuvant 1" and Antibiotic X

"Antibiotic Adjuvant 1" ($\mu\text{g/mL}$)	Antibiotic X ($\mu\text{g/mL}$)	FICA	FICB	FICI	Interpretation
16	2	0.125	0.125	0.25	Synergy
32	1	0.25	0.0625	0.3125	Synergy
8	4	0.0625	0.25	0.3125	Synergy

Visualizations

Potential Synergistic Mechanism of Action

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note and Protocol: Checkerboard Assay for Evaluating "Antibiotic Adjuvant 1"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562421#checkerboard-assay-method-for-antibiotic-adjuvant-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com